tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate
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Overview
Description
Tertiary butyl esters find large applications in synthetic organic chemistry . The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butyl group is a simple hydrocarbon moiety that is used in chemical transformations . Its crowded structure elicits a unique reactivity pattern .Chemical Reactions Analysis
The tert-butyl group is relevant in nature and has implications in biosynthetic and biodegradation pathways . It can also be applied in biocatalytic processes .Scientific Research Applications
Stereoselective Synthesis of Piperidine Derivatives : The compound has been utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This synthesis involved the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and further with iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These intermediates underwent cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Molecular Structure Analysis : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from related esters and characterized using spectroscopy and mass spectrometry. Its molecular structure was determined through single crystal X-ray diffraction analysis, revealing details about its monoclinic space group and unit cell parameters. This research underscores the compound's utility in detailed molecular structure analysis (Moriguchi et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYRCQRDZICIC-JKSUJKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CCCN)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1CCCN)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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